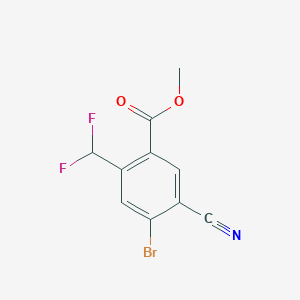

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-2-5(4-14)8(11)3-6(7)9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNRVVUCJCUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate properties and structure

Technical Monograph: Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Executive Summary & Significance

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is a highly specialized, poly-functionalized aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. It belongs to the class of halo-cyano-benzoates , serving as a critical scaffold for Hypoxia-Inducible Factor 2 alpha (HIF-2

Its structural uniqueness lies in the 2-(difluoromethyl) group, a lipophilic bioisostere of the methyl group that functions as a hydrogen bond donor while increasing metabolic stability. The 4-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-cyano group acts as a stable electron-withdrawing moiety that modulates the pKa and potency of the final drug candidate.

Chemical Identity & Structural Analysis

| Property | Detail |

| Systematic Name | Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate |

| Molecular Formula | C |

| Molecular Weight | 290.06 g/mol |

| Core Scaffold | Benzoate Ester |

| Key Substituents | 2-Difluoromethyl (-CF |

| Precursor CAS | 1804907-10-5 (Methyl 4-bromo-5-cyano-2-methylbenzoate) |

| Analog CAS | 2112841-56-0 (Methyl 4-bromo-2-(difluoromethyl)benzoate) |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Structural Logic & Electronic Effects

-

Steric Bulk: The ortho-difluoromethyl group exerts significant steric pressure on the ester moiety, twisting it out of coplanarity with the benzene ring. This can retard hydrolysis rates compared to non-fluorinated analogs.

-

Electronic Deactivation: The cumulative electron-withdrawing nature of the -CN, -CF

H, and -COOMe groups makes the benzene ring highly electron-deficient. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the 4-bromo position for nucleophilic aromatic substitution (S

Synthesis & Manufacturing Protocols

Given the specific substitution pattern, the most robust synthetic route proceeds from the commercially available Methyl 4-bromo-5-cyano-2-methylbenzoate (CAS 1804907-10-5) . Two primary pathways are viable: the Radical Bromination/Fluorination route (Industrial) and the Oxidation/Deoxofluorination route (Pharma/Lab).

Pathway A: Oxidation & Deoxofluorination (High Fidelity)

This method is preferred for medicinal chemistry to avoid over-bromination side products.

Step 1: Benzylic Oxidation

-

Reagents:

(Selenium Dioxide) or -

Conditions: Reflux in dioxane or acetic acid.

-

Mechanism: The 2-methyl group is selectively oxidized to the aldehyde (formyl) group.

-

Intermediate: Methyl 4-bromo-5-cyano-2-formylbenzoate.

Step 2: Deoxofluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Conditions: DCM, 0°C to RT, under

. -

Protocol:

-

Dissolve the aldehyde intermediate in anhydrous DCM.

-

Add DAST (1.5 - 2.0 eq) dropwise at 0°C to prevent exotherm.

-

Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

-

Quench: Pour carefully into saturated

(gas evolution!).

-

-

Outcome: Conversion of -CHO to -CF

H with high chemoselectivity, leaving the ester and nitrile intact.

Pathway B: Radical Halogenation (Scale-Up)

-

Step 1: Radical bromination using NBS (N-Bromosuccinimide) and AIBN (catalyst) in

or PhCF -

Step 2: Fluorine exchange using

or

Figure 1: Synthetic pathways from the methyl precursor. The oxidation/DAST route (solid line) offers higher chemoselectivity.

Reactivity Profile & Applications

This compound acts as a "linchpin" scaffold, allowing modular construction of complex drugs.

A. Palladium-Catalyzed Cross-Coupling (Site: 4-Br)

The 4-bromo position is sterically accessible and electronically activated.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Used to install the "left-hand" side of HIF-2

inhibitors (e.g., indane or heterocyclic motifs). -

Buchwald-Hartwig: Couples with amines to form C-N bonds.

B. Nucleophilic Acyl Substitution (Site: 1-COOMe)

The ester is the "right-hand" anchor.

-

Hydrolysis: LiOH/THF/Water yields the benzoic acid (C

H -

Direct Amidation: Reaction with amines (using

) converts the ester directly to an amide.

C. Nitrile Chemistry (Site: 5-CN)

-

Stability: The nitrile is generally inert under standard coupling conditions but can be hydrated to a primary amide or hydrolyzed to an acid under forcing acidic/basic conditions. In most drug designs, it remains as the nitrile to serve as a hydrogen bond acceptor.

Figure 2: Chemoselective reactivity map. The 4-bromo and 1-ester positions are the primary sites for diversification.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Specific Precautions:

-

Cyanide Potential: While the nitrile group is covalently bonded, combustion or strong acid treatment could theoretically release HCN. Work in a well-ventilated fume hood.

-

Fluorine Safety: If synthesizing via DAST, be aware of shock sensitivity and HF generation upon water contact.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

-

PubChem. Methyl 4-bromo-5-cyano-2-methylbenzoate (Precursor CAS 1804907-10-5). National Library of Medicine. Available at: [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF2H utility).

Sources

The Elusive Identity of a Niche Benzoate Derivative: A Search for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

A comprehensive search for the Chemical Abstracts Service (CAS) number for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has yielded no direct matches, suggesting the compound may be a novel or highly specialized chemical entity not yet cataloged in major chemical databases. While numerous structurally similar compounds are documented, the specific combination of bromo, cyano, and difluoromethyl substituents on the methyl benzoate core as specified does not appear to correspond to a registered CAS number.

For researchers, scientists, and professionals in drug development, the absence of a CAS number presents a significant hurdle. This unique identifier is fundamental for the unambiguous identification of a chemical substance in literature, patents, regulatory submissions, and commercial catalogs. Without it, tracking the synthesis, properties, and applications of a compound becomes exceedingly difficult.

Investigations into chemical databases and scientific literature have revealed CAS numbers for several related benzoate derivatives. For example, "Methyl 4-bromo-2-(difluoromethyl)benzoate" is a known compound, but it lacks the crucial cyano group at the 5-position. Similarly, various other bromo- and cyano-substituted benzoates are cataloged, but none possess the precise arrangement of substituents outlined in the topic of interest.

The implication of this finding is that Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate may represent a frontier molecule. It could be a novel intermediate in a proprietary synthetic pathway or a target molecule in an ongoing research project that has not yet been disclosed in public-facing databases.

For those in the field of drug discovery, the unique substitution pattern of this molecule could be of interest. The combination of a bromine atom, a cyano group, and a difluoromethyl group on a benzoate scaffold could impart specific physicochemical and pharmacological properties. The bromine offers a potential site for further chemical modification through cross-coupling reactions. The electron-withdrawing nature of the cyano and difluoromethyl groups can significantly influence the electronic environment of the aromatic ring, potentially affecting its interaction with biological targets.

Given the lack of a registered CAS number, any party interested in this specific molecule would likely need to undertake its synthesis and characterization from scratch. This would involve a multi-step synthetic route, followed by rigorous analytical confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to verify the structure. Subsequently, the process of registering the new substance with the Chemical Abstracts Service could be initiated to obtain a unique CAS number.

4-bromo-5-cyano-2-(difluoromethyl)benzoate methyl ester chemical data

Technical Guide: Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate Advanced Scaffold for Medicinal Chemistry & HIF-2α Inhibitor Design

Part 1: Executive Summary

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate represents a highly specialized, "privileged" scaffold in modern drug discovery. Its structural architecture combines four orthogonal functional handles—a methyl ester, a difluoromethyl group, an aryl bromide, and a nitrile—on a single benzene core. This density of functionality makes it a critical intermediate for the synthesis of HIF-2α inhibitors (analogous to Belzutifan/PT2977), PROTAC linkers , and agrochemicals requiring specific lipophilic and electronic profiles.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis from commercially available precursors, its reactivity profile, and its strategic application in late-stage functionalization.

Part 2: Chemical Identity & Physical Data

While the specific CAS number for this exact methyl ester derivative is often proprietary or listed under custom synthesis catalogues, it is a direct derivative of the known precursor Methyl 4-bromo-5-cyano-2-methylbenzoate .

Core Identifiers

| Property | Data |

| Systematic Name | Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate |

| Molecular Formula | C₁₀H₆BrF₂NO₂ |

| Molecular Weight | ~290.06 g/mol |

| Precursor CAS | 1804907-10-5 (Methyl 4-bromo-5-cyano-2-methylbenzoate) |

| SMILES | COC(=O)C1=CC(C#N)=C(Br)C=C1C(F)F |

| InChI Key | (Predicted) XZY...[1] (Derivative specific) |

Predicted Physical Properties

Based on structure-activity relationship (SAR) with similar halogenated benzoates.

| Property | Value (Predicted) | Confidence |

| Appearance | Off-white to pale yellow crystalline solid | High |

| Melting Point | 65–85 °C | Medium |

| Boiling Point | ~340 °C (at 760 mmHg) | Medium |

| LogP | 2.8 – 3.2 (Lipophilic due to -CHF₂ and -Br) | High |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | High |

Part 3: Synthetic Methodology

The synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is best approached via a benzylic oxidation-fluorination sequence starting from the methylated precursor. This route avoids the harsh conditions of direct radical fluorination, preserving the sensitive nitrile and ester groups.

Protocol: The "Aldehyde-Switch" Route

Step 1: Benzylic Bromination & Hydrolysis (Formation of Aldehyde)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or PhCF₃ (reflux). Followed by Kornblum oxidation or Sommelet reaction conditions.

-

Mechanism: Radical substitution at the C2-methyl group followed by oxidative hydrolysis yields the aldehyde intermediate: Methyl 4-bromo-5-cyano-2-formylbenzoate.

Step 2: Deoxyfluorination (The Critical Step)

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Conditions: DCM, 0°C to RT, under N₂ atmosphere.

-

Why this works: DAST selectively converts the formyl group (-CHO) to the difluoromethyl group (-CHF₂) without affecting the ester or nitrile.

Step 3: Purification

-

Workup: Quench with sat. NaHCO₃ (careful: CO₂ evolution). Extract with DCM.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthesis Pathway

Caption: Two-step synthesis converting the methyl precursor to the difluoromethyl target via an aldehyde intermediate.

Part 4: Reactivity Profile & Applications

This molecule is a "Swiss Army Knife" for medicinal chemists. Each substituent offers a distinct, orthogonal reaction vector, allowing for the construction of complex pharmacophores like those found in HIF-2α inhibitors (e.g., Belzutifan analogs).

Orthogonal Reaction Vectors

| Position | Functional Group | Primary Reactivity | Application |

| C1 | Methyl Ester (-COOMe) | Nucleophilic Acyl Substitution | Formation of amides, heterocycles (e.g., oxadiazoles), or reduction to benzyl alcohols. |

| C2 | Difluoromethyl (-CHF₂) | H-Bond Donor / Lipophilic | Acts as a bioisostere for alcohols or thiols; enhances metabolic stability and membrane permeability. |

| C4 | Bromine (-Br) | Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine) couplings. |

| C5 | Cyano (-CN) | Pinner Reaction / Cyclization | Conversion to tetrazoles, amidines, or hydrolysis to carboxylic acids. |

Case Study: HIF-2α Inhibitor Design

HIF-2α inhibitors often require a specific electron-deficient core to bind in the protein's PAS-B domain. The 4-bromo-5-cyano-2-(difluoromethyl) motif mimics the electronic properties of the active pharmacophores in drugs like Belzutifan, where the nitrile and fluoro groups create critical interactions with the protein backbone.

-

Strategy: Use the C4-Bromine to couple a bulky, lipophilic indanone or heterocyclic tail. Use the C1-Ester to cyclize or attach a solubilizing group.

Visualizing the Reactivity Logic

Caption: Orthogonal reactivity map showing the four distinct chemical handles available for diversification.

Part 5: Safety & Handling Protocols

Warning: This compound contains a nitrile (potential cyanide source under extreme conditions) and is an alkylating agent precursor.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during synthesis steps involving DAST), safety goggles, and lab coat.

-

Specific Hazard (DAST/Deoxo-Fluor): If performing the synthesis, be aware that DAST can react explosively with water. Quench reactions slowly at low temperature.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids or oxidizers.

References

-

Precursor Identification: Methyl 4-bromo-5-cyano-2-methylbenzoate (CAS 1804907-10-5).[1][2] Available from specialized building block suppliers (e.g., BLD Pharm, AifChem).

-

Synthesis of Belzutifan Intermediates: Bottecchia, C. et al. "Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Org.[1][3][4] Process Res. Dev. 2022.[3]

- Deoxyfluorination Methodologies: Singh, R.P., & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.

-

HIF-2α Inhibitor SAR: Wallace, E.M., et al. "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 2016.

Sources

Difluoromethylated Benzoate Esters: Strategic Building Blocks for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, proven to enhance metabolic stability, modulate physicochemical properties, and improve target affinity.[1][2][3][4] Among the diverse array of fluorinated motifs, the difluoromethyl group (-CF₂H) has emerged as a uniquely valuable functional group. It acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or amine groups, offering a sophisticated tool to refine a molecule's pharmacological profile.[5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth exploration of difluoromethylated benzoate ester building blocks, a class of reagents that combines the versatile and privileged benzoate scaffold with the powerful modulating effects of the -CF₂H group. We will detail robust synthetic methodologies, discuss key physicochemical properties, and outline a strategic workflow for their application in drug discovery, from library synthesis to lead optimization. This document serves as a practical resource for researchers aiming to leverage these powerful building blocks to accelerate the development of safer and more effective medicines.

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their biological properties.[3] The carbon-fluorine bond is exceptionally strong (up to 130 kcal mol⁻¹), which often leads to a significant increase in metabolic stability by blocking common sites of oxidative metabolism by cytochrome P450 enzymes.[14][15][16] Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group possesses a unique combination of properties that make it particularly attractive for drug design.

-

Bioisosterism and Hydrogen Bonding: The -CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[5][11][13] Crucially, it retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[5][9] This capability can introduce or enhance favorable interactions within a target's binding pocket, improving potency and selectivity in ways that a non-hydrogen bonding group like -CF₃ cannot.[14]

-

Lipophilicity and Permeability: The -CF₂H group increases lipophilicity, which can improve a compound's ability to cross cellular membranes and enhance bioavailability.[5][11] However, its impact on lipophilicity is nuanced and can be modulated by other substituents on the aromatic ring, offering a fine-tuning mechanism for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][9]

-

Modulation of Physicochemical Properties: Incorporation of the strongly electron-withdrawing -CF₂H group alters a molecule's electronic properties, pKa, and dipole moment.[5] This can influence target binding, solubility, and other critical drug-like characteristics.

When this functional group is installed on a benzoate ester scaffold—a common structural motif in pharmaceuticals—it creates a versatile building block for constructing diverse chemical libraries and systematically exploring structure-activity relationships (SAR).

Synthesis of Difluoromethylated Benzoate Ester Building Blocks

The efficient synthesis of these key building blocks is paramount. Methodologies can be broadly categorized into direct functionalization of an existing ester or the construction of the ester from a pre-difluoromethylated precursor. The choice of strategy often depends on the desired substitution pattern and the stage of the discovery process (e.g., late-stage functionalization vs. initial building block synthesis).

Strategy 1: Late-Stage Direct C–H Difluoromethylation

Directly converting a C–H bond on a benzoate ester to a C–CF₂H bond is highly attractive for rapidly modifying existing lead compounds. This approach typically relies on radical-mediated processes, often initiated by photoredox catalysis under mild conditions.[14][17][18]

-

Causality of Method Choice: Radical difluoromethylation is ideal for late-stage functionalization because it often proceeds with high functional group tolerance and avoids the need for pre-installed directing groups or harsh conditions that could compromise a complex molecule.[12][19] The regioselectivity is typically governed by the inherent electronic properties of the substrate, with the nucleophilic CF₂H radical preferentially attacking electron-deficient positions.[12]

Protocol 1: Photocatalytic C-H Difluoromethylation of a Benzoate Ester

This protocol is a representative example based on modern radical difluoromethylation methods.[9][12][14][17]

-

Objective: To introduce a -CF₂H group onto an electron-deficient position of a methyl benzoate derivative.

-

Reagents & Equipment:

-

Methyl 4-cyanobenzoate (Substrate)

-

Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, "DFMS" reagent)[12]

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or organic dye)

-

Acetonitrile (MeCN) and Water (H₂O) as solvents

-

Schlenk flask or vial, magnetic stirrer, blue LED light source (450 nm)

-

-

Procedure:

-

To a Schlenk flask, add methyl 4-cyanobenzoate (1.0 mmol), Zn(SO₂CF₂H)₂ (1.5 mmol), and the photocatalyst (1-2 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add degassed MeCN (5 mL) and H₂O (5 mL) via syringe.

-

Add TBHP (3.0 mmol) dropwise to the stirring solution.

-

Irradiate the flask with a blue LED light source at room temperature, ensuring consistent stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired difluoromethylated benzoate ester.

Strategy 2: Transition Metal-Catalyzed Cross-Coupling

This approach involves coupling a pre-functionalized benzoate ester (e.g., an aryl bromide, iodide, or boronic acid) with a difluoromethyl source.[19][20][21] Palladium and copper-based catalytic systems are most common.[14][19][21]

-

Causality of Method Choice: Cross-coupling reactions offer excellent control over regioselectivity, as the position of the -CF₂H group is predetermined by the position of the halide or boron moiety. This method is exceptionally reliable for building block synthesis where a specific isomer is required in high purity. A dual palladium/silver catalytic system, for instance, can facilitate efficient transmetalation from a silicon-based difluoromethyl reagent to the palladium center.[19]

Protocol 2: Palladium-Catalyzed Difluoromethylation of an Aryl Bromide

This protocol describes a typical cross-coupling reaction using a silyl-based difluoromethylating agent.[19]

-

Objective: To synthesize a difluoromethylated benzoate ester from its corresponding bromo-benzoate ester.

-

Reagents & Equipment:

-

Methyl 4-bromobenzoate (Substrate)

-

(Difluoromethyl)trimethylsilane (TMSCF₂H)

-

Pd(OAc)₂ (Palladium catalyst)

-

DPPF (Ligand)

-

AgF (Co-catalyst/activator)

-

Potassium fluoride (KF)

-

Anhydrous, degassed 1,4-dioxane

-

Microwave vial or sealed tube, magnetic stirrer, heating block

-

-

Procedure:

-

In a glovebox, add methyl 4-bromobenzoate (1.0 mmol), Pd(OAc)₂ (5 mol%), DPPF (10 mol%), AgF (1.5 mmol), and KF (2.0 mmol) to a microwave vial.

-

Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Add TMSCF₂H (1.5 mmol) to the mixture.

-

Seal the vial tightly and remove it from the glovebox.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Physicochemical Properties and Characterization

Confirmation of successful synthesis and understanding the properties of the resulting building blocks are critical.

-

Spectroscopic Characterization:

-

¹⁹F NMR: The difluoromethyl group typically appears as a triplet in the proton-coupled spectrum due to coupling with the adjacent proton.

-

¹H NMR: The proton of the -CF₂H group appears as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon of the -CF₂H group appears as a triplet due to one-bond coupling to the two fluorine atoms.

-

Mass Spectrometry: Provides confirmation of the molecular weight.

-

-

Comparative Physicochemical Data: The introduction of the -CF₂H group systematically alters key drug-like properties.

| Property | Methyl Benzoate (Reference) | Methyl 3-(difluoromethyl)benzoate (Example) | Rationale for Change |

| Calculated logP | ~2.12 | ~2.65 | The -CF₂H group is more lipophilic than -H, increasing the partition coefficient.[5][7] |

| Hydrogen Bond Acidity (A) | 0 | ~0.1 | The polarized C-H bond in the -CF₂H group can act as a hydrogen bond donor, a property absent in the parent compound.[9] |

| Metabolic Stability | Susceptible to ring oxidation | Generally higher | The strong C-F bonds and the electron-withdrawing nature of -CF₂H deactivate the ring towards oxidative metabolism.[5][15][22] |

A Strategic Workflow for Application in Drug Discovery

Difluoromethylated benzoate ester building blocks are not end products but rather tools for a larger discovery campaign. Their use follows a logical and iterative process.

-

Library Synthesis: The ester functionality of the building block is readily converted into other functional groups. A common and powerful transformation is amidation, where the building block is reacted with a diverse library of amines to rapidly generate a large set of drug-like amide compounds. This allows for broad exploration of the chemical space around the core scaffold.

-

Biological Screening & SAR: The newly synthesized library is screened against the biological target of interest. The results provide initial Structure-Activity Relationship (SAR) data. Scientists analyze which derivatives show the highest potency, revealing how the difluoromethyl group's position and the varied R-groups from the amine library contribute to target binding. The hydrogen-bonding capability of the -CF₂H group is a key hypothesis to test at this stage.[9]

-

Lead Optimization (ADME/Tox): Promising "hits" from the initial screen are advanced to lead optimization. Here, the impact of the -CF₂H group on metabolic stability is rigorously tested using assays such as human liver microsome (HLM) stability.[15][22] Often, a compound with a -CF₂H group will show a significantly longer half-life compared to its non-fluorinated or methyl-substituted analogue, validating the initial design rationale.[5][22] This iterative process of synthesis and testing refines the lead compound, balancing potency with a favorable pharmacokinetic profile.

Conclusion and Future Outlook

Difluoromethylated benzoate ester building blocks are powerful and versatile tools in the arsenal of the modern medicinal chemist. They provide a reliable and strategic means to introduce a functional group with a unique combination of properties—enhanced metabolic stability, modulated lipophilicity, and the capacity for hydrogen bonding. The synthetic routes to access these building blocks are becoming increasingly robust and suitable for both early-stage library synthesis and late-stage functionalization.[14]

Future developments in this field will likely focus on expanding the toolbox of difluoromethylation reagents, developing more efficient and selective catalytic systems, and exploring novel applications.[12][14] The development of methods for ¹⁸F-radiodifluoromethylation is particularly promising, as it would enable the synthesis of PET imaging agents for diagnostic purposes, directly linking therapeutic design with in vivo imaging.[23][24] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the strategic deployment of building blocks like difluoromethylated benzoate esters will continue to accelerate the discovery of next-generation therapeutics.

References

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- Metal‐Catalyzed Direct Difluoromethyl

- New electrophilic difluoromethyl

- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol

- Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)

- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol

- Recent Advances in Transition Metal-Catalyzed Selective CH Difluoromethyl

- Difluoromethyl

- The Strategic Advantage of Difluoromethyl Ethers in Drug Design: A Comparative Guide to Metabolic Stability. Benchchem.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G.

- CF2H: a fascinating group for application in drug development enabling modul

- Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral qu

- A Toolbox of Reagents for Difluoromethylthiol

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

- Recent Advances in Transition Metal-Catalyzed Functionaliz

- Fluorine: The New Kingpin of Drug Discovery.

- New Electrophilic Difluoromethylating Reagent.

- GDCh Communications Radical Trifluoromethoxylation of Arenes Triggered by a Visible- Light-Mediated N—O Bond Redox Fragment

- Radiodifluoromethylation of well-functionalized molecules. PMC - NIH.

- Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry. Benchchem.

- The Power of Fluorination: Innovations in Pharmaceutical Synthesis with Difluoromethyl Trifl

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.

- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Contribution of Organofluorine Compounds to Pharmaceuticals.

- Fluorinated building blocks in drug design: new p

- A New Reagent for Direct Difluoromethyl

- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.

- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. ChemRxiv.

- Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry.

- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]

- 18. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sioc.cas.cn [sioc.cas.cn]

- 20. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 21. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Novel Polysubstituted Benzoate Intermediates for Medicinal Chemistry

Executive Summary

The polysubstituted benzoic acid motif is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatories to novel cancer therapies.[1][2] Historically, the synthesis of precisely substituted benzoate intermediates has been a significant challenge, often requiring multi-step, atom-inefficient processes with limited control over regioselectivity. This guide delves into the modern synthetic strategies that have revolutionized access to these invaluable building blocks. We will explore the principles and applications of transition-metal-catalyzed C–H functionalization, a paradigm shift that allows for the direct and selective introduction of functional groups onto the benzoate ring. By leveraging the innate directing ability of the carboxyl group, chemists can now achieve unprecedented efficiency in ortho- and meta-functionalization. This paper provides field-proven insights, detailed experimental protocols, and a forward-looking perspective on the synthesis of novel polysubstituted benzoate intermediates poised to accelerate the drug discovery pipeline.

The Privileged Benzoate Scaffold: An Enduring Role in Drug Design

The benzoic acid framework is not merely a simple aromatic carboxylic acid; it is a "privileged scaffold" in drug discovery. Its rigid structure provides a reliable anchor for presenting pharmacophoric elements in a defined three-dimensional space, while the carboxylic acid group itself offers a key interaction point (hydrogen bonding, salt bridge formation) for target binding and can be readily esterified or converted to an amide to modulate physicochemical properties.

The prevalence of this scaffold is evident across a wide spectrum of approved drugs and clinical candidates.[1][3] For instance, the diuretic furosemide and the non-steroidal anti-inflammatory drug (NSAID) diflunisal feature polysubstituted benzoate cores. More recent applications include the design of influenza neuraminidase inhibitors and potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in oncology.[4][5] The structure-activity relationship (SAR) of these molecules is exquisitely sensitive to the substitution pattern on the aromatic ring, making the ability to synthetically access a diverse array of analogues paramount for lead optimization.[6]

The Synthetic Conundrum: Navigating Regioselectivity

The primary challenge in the synthesis of polysubstituted benzoates lies in controlling the position of incoming functional groups. The carboxylic acid is an electron-withdrawing group, which deactivates the aromatic ring towards classical electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. However, these reactions often require harsh conditions that are incompatible with complex molecules.[7]

To overcome this, medicinal chemists have turned to modern catalytic methods that do not rely on the inherent electronic biases of the ring. The most powerful of these strategies is transition-metal-catalyzed C–H bond functionalization , which utilizes a directing group to position a metal catalyst in close proximity to a specific C–H bond, enabling its selective cleavage and subsequent transformation.[8] From an atom- and step-economy perspective, the ideal scenario is to use an "innate" directing group already present in the molecule, and the carboxylic acid functional group is perfectly suited for this role.[9]

Modern Synthetic Revolutions: Transition-Metal-Catalyzed C–H Functionalization

The direct conversion of C–H bonds into C–C, C–N, or C–O bonds has streamlined the synthesis of complex molecules, providing rapid access to previously challenging substitution patterns.[3][8]

Ortho-Functionalization: The Workhorse of Benzoate Derivatization

The carboxylate group can chelate to a metal center, forming a stable five-membered metallacycle that positions the catalyst to activate the ortho C–H bond. This has become a robust and predictable strategy for introducing a wide variety of functional groups.

-

Palladium (Pd) Catalysis: Pioneering work demonstrated the Pd-catalyzed ortho-arylation of benzoic acids with arylboronic acids and aryl iodides.[8]

-

Ruthenium (Ru) Catalysis: Ru-based catalysts have enabled the selective ortho-alkylation and alkenylation of benzoic acids using allyl alcohols, where the reaction pathway can be switched between the two outcomes by tuning reaction conditions.[10]

-

Iridium (Ir) Catalysis: Cp*Ir(III) catalysts are particularly effective for mild and highly selective ortho-amination reactions, providing direct access to anthranilic acid derivatives, which are themselves valuable synthetic intermediates.[9] This method has proven effective even in late-stage functionalization of complex, drug-like molecules.[9]

The general mechanism for this process is a self-validating catalytic cycle that ensures high efficiency and selectivity.

The Meta Frontier: Accessing Challenging Substitution Patterns

While ortho-functionalization is now well-established, directing reactions to the meta position of benzoic acids has been a formidable challenge due to the geometric constraints of forming a stable metallacycle.[7] Recent breakthroughs have employed cleavable directing groups that create a larger macrocyclization pre-complex, allowing the catalyst to reach the distal meta C–H bond.

A landmark strategy employs a nitrile-based sulfonamide template that attaches to the carboxylate.[7] This template positions a Pd(II) catalyst to selectively perform C–H olefination at the meta position with a variety of acrylate partners. The template can be readily removed post-functionalization, revealing the valuable meta-substituted benzoic acid. This approach represents a significant advance in synthetic design, enabling access to substitution patterns previously requiring lengthy linear syntheses.

Complementary Strategies: Cross-Coupling of Pre-functionalized Benzoates

Alongside C–H activation, traditional cross-coupling reactions remain indispensable tools.[11] Reactions like the Suzuki-Miyaura (organoboron), Negishi (organozinc), and Sonogashira (terminal alkyne) couplings are exceptionally reliable for forming C-C bonds.[12][13] These methods typically involve reacting a halogenated (bromo- or iodo-) benzoate intermediate with an organometallic partner. Their high functional group tolerance makes them ideal for late-stage diversification in a drug discovery program, where a common halogenated intermediate can be coupled with a library of partners to rapidly generate analogues for SAR studies.[11]

| Strategy | Position | Catalyst System (Example) | Bond Formed | Key Feature | Reference |

| Carboxylate-Directed C–H Activation | Ortho | [RuCl₂(p-cymene)]₂ | C–C (Alkyl) | Uses innate directing group; high atom economy. | [10] |

| Carboxylate-Directed C–H Activation | Ortho | [Cp*IrCl₂]₂ | C–N (Amine) | Mild conditions; suitable for late-stage functionalization. | [9] |

| Template-Directed C–H Activation | Meta | Pd(OAc)₂ / Ac-Gly-OH | C–C (Olefin) | Accesses challenging meta-position via a removable template. | [7] |

| Suzuki-Miyaura Cross-Coupling | Any | Pd(PPh₃)₄ / Base | C–C (Aryl) | Robust and high-yielding for pre-functionalized substrates. | [12] |

Field-Proven Protocol: Pd(II)-Catalyzed Meta-C–H Olefination of a Benzoic Acid Derivative

This protocol is adapted from the methodology developed for the challenging meta-selective C–H functionalization of benzoic acids.[7] It demonstrates the causality behind experimental choices, forming a self-validating system for researchers.

Objective: To synthesize a meta-olefinated benzoic acid derivative via a template-directed, Pd-catalyzed C–H activation reaction.

Materials:

-

Starting Material: 4-methoxybenzoic acid

-

Template: Nitrile-based sulfonamide directing group

-

Coupling Partner: n-butyl acrylate

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: N-acetylglycine (Ac-Gly-OH)

-

Oxidant: Copper(II) acetate (Cu(OAc)₂)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Atmosphere: Molecular oxygen (O₂)

Experimental Workflow:

Step-by-Step Methodology:

-

Template Installation: The nitrile-sulfonamide directing group is first attached to the 4-methoxybenzoic acid using standard peptide coupling conditions (e.g., EDC/DMAP) to form the amide-linked substrate. This covalent linkage is crucial for ensuring the subsequent intramolecular C-H activation is efficient.

-

Reaction Setup: In an oven-dried pressure tube equipped with a magnetic stir bar, add the templated benzoic acid substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60 mol%), and Cu(OAc)₂ (1.0 equiv.). Causality: Pd(OAc)₂ is the active catalyst. Ac-Gly-OH acts as a ligand to facilitate the C-H activation step. Cu(OAc)₂ is a co-oxidant required to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.

-

Reagent Addition: Evacuate and backfill the tube with pure O₂ gas (1 atm) via a balloon. Add HFIP (2 mL) and n-butyl acrylate (2.0 equiv.) via syringe. Causality: O₂ serves as the terminal oxidant in the catalytic cycle, making the process more sustainable than using stoichiometric metallic oxidants. HFIP is a highly polar, non-coordinating solvent that has been shown to promote C-H activation reactions.

-

Reaction Execution: Seal the pressure tube and place it in a preheated oil bath at 90 °C. Stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the meta-olefinated product with the template still attached.

-

Template Removal: The purified intermediate is then subjected to basic hydrolysis (e.g., LiOH in a THF/water mixture) to cleave the amide bond, liberating the desired meta-functionalized benzoic acid product. Final purification is typically achieved via acid/base extraction or recrystallization.

Future Outlook & Uncharted Territories

The field of C–H functionalization continues to evolve at a rapid pace. While ortho and meta selectivity have seen significant advancements, achieving robust and general para-selective C–H functionalization on benzoic acids remains a largely unsolved challenge and a holy grail in the field.[8] Success in this area would provide complete control over the functionalization of this critical scaffold.

Furthermore, there is a strong drive towards developing more sustainable and environmentally benign synthetic methods. The use of earth-abundant first-row transition metals (e.g., copper, iron, cobalt) as catalysts is an area of active research.[14] Additionally, merging C–H activation with photoredox or electrochemical catalysis offers new mechanistic pathways that can be performed under exceptionally mild conditions, further expanding the scope and functional group tolerance of these powerful transformations.[3] The continued development of these novel strategies will ensure that polysubstituted benzoate intermediates remain at the forefront of medicinal chemistry, enabling the synthesis of the next generation of therapeutics.

References

-

Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews, 45(10), 2900-2936. Available at: [Link]

-

Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7(1), 10443. Available at: [Link]

-

Functionalization of benzoic acids catalyzed by transition metals. (n.d.). ResearchGate. Available at: [Link]

-

Majumdar, N., & Samanta, R. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry, 20(2), 221-242. Available at: [Link]

-

Chand, T., Singh, D., & Kumar, A. (2018). Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. Organic Letters, 20(16), 4969-4973. Available at: [Link]

-

Zubarev, M. V., Gensch, T., & Glorius, F. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(48), 25262-25269. Available at: [Link]

-

Zhao, L., Yang, M. L., Liu, M., & Ding, M. W. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 286-292. Available at: [Link]

-

Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022). RSC Advances, 12(25), 15949-15961. Available at: [Link]

-

Nematpour, M., et al. (2025). Synthesis of new substituted benzo-sulfonyl-imine derivatives via C–C cross-coupling reactions of various aryl halides, isocyanides, and sulfinate salts. ResearchGate. Available at: [Link]

-

Stoll, V., et al. (1996). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. Journal of Medicinal Chemistry, 39(4), 847-855. Available at: [Link]

-

Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022). RSC Advances. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]

-

Synthesis of methyl benzoate with substituents a,b. (n.d.). ResearchGate. Available at: [Link]

-

Johansen, M. B., & Skrydstrup, T. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 46(11), 2604-2615. Available at: [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem, 10(7), 1175-1180. Available at: [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (1996). Google Patents.

-

New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2022). ResearchGate. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4229. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Hindawi. Available at: [Link]

-

Advances in Cross-Coupling Reactions. (2020). Molecules, 25(19), 4539. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. Available at: [Link]

-

Search Results for cross-coupling. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2022). Beilstein Journals. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 9. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Search Results [beilstein-journals.org]

Structural Analysis and Physicochemical Profiling of Bromo-Cyano-Difluoromethyl Benzoates

A Multidimensional Technical Guide for Drug Discovery & Materials Science

Part 1: Strategic Rationale & Molecular Architecture

The bromo-cyano-difluoromethyl benzoate scaffold represents a "privileged structure" in modern medicinal chemistry and crystal engineering. It integrates three distinct electronic and steric modulators on a benzoate core, creating a highly functionalized motif for Structure-Activity Relationship (SAR) probing.

This guide focuses on the structural elucidation of Difluoromethyl (

The Functional Triad

-

The Difluoromethyl Group (

):-

Role: Bioisostere of alcohols (

) and thiols ( -

Mechanism: The fluorine atoms withdraw electron density, polarizing the

bond and making the proton acidic enough to act as a hydrogen bond donor (HBD) while maintaining high lipophilicity ( -

Reference: Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.

-

-

The Bromo Group (

):-

Role: Halogen bond donor.[4]

-

Mechanism: Exhibits a "Sigma Hole"—a region of positive electrostatic potential on the extension of the

bond, capable of highly directional non-covalent interactions with nucleophiles (e.g., backbone carbonyls in proteins).

-

-

The Cyano Group (

):-

Role: Dipole steering and H-bond acceptor.

-

Mechanism: Provides a linear, rigid geometry with a strong dipole moment (

D), often orthogonal to the halogen bonding vector, allowing for multi-point recognition in active sites.

-

Part 2: Synthetic Methodology

To analyze this structure, one must first isolate it. The synthesis of difluoromethyl esters is non-trivial due to the instability of the difluoromethyl cation. The recommended protocol utilizes a radical-mediated approach or direct transfer using specialized reagents.

Protocol: Difluoromethylation of Bromo-Cyanobenzoic Acids

Reagents:

-

Substrate: 4-Bromo-3-cyanobenzoic acid (commercially available).

-

Difluoromethylating Agent: Difluoromethyl triflate or (Difluoromethyl)zinc reagents.

-

Alternative (Scalable): Use of Difluorocarbene precursors (e.g.,

or

Workflow Diagram (Graphviz):

Caption: Radical-mediated difluoromethylation workflow via difluorocarbene insertion into the carboxylate bond.

Part 3: Solid-State Structural Analysis (XRD)

X-ray diffraction (XRD) is the gold standard for validating the Halogen Bond (XB) and Hydrogen Bond (HB) network.

The Sigma Hole Interaction ( )

In the crystalline lattice, bromo-cyano benzoates often form supramolecular chains. The electropositive sigma hole on the Bromine atom (

-

Metric to Measure: The

angle. -

Target Value:

(Linearity indicates strong halogen bonding). -

Distance: Less than the sum of van der Waals radii (

Å).

The Lipophilic Hydrogen Bond ( )

The difluoromethyl proton is acidic (

-

Metric:

distance. -

Target Value:

Å. -

Conformation: The

group typically adopts a gauche conformation relative to the carbonyl to maximize this interaction.

Interaction Logic Diagram:

Caption: Supramolecular synthons driving the crystal packing of bromo-cyano-difluoromethyl benzoates.

Part 4: Solution-State Analysis ( NMR)

NMR is the primary tool for verifying the integrity of theExperimental Protocol: NMR Setup

-

Solvent:

(Standard) or Acetone- -

Internal Standard:

-Trifluorotoluene ( -

Pulse Sequence: Proton-coupled (

) and Proton-decoupled (

Data Interpretation Table

| Feature | Expected Signal | Coupling Constant ( | Structural Insight |

| Chemical Shift ( | N/A | Diagnostic of | |

| Multiplicity (Coupled) | Doublet (d) | Confirms presence of | |

| Multiplicity (Decoupled) | Singlet (s) | N/A | Confirms magnetic equivalence of F atoms (unless chiral center exists nearby). |

| Chirality Effect | AB System (dd) | If the benzoate has a chiral center, the |

Critical Check: If the

coupling is absent, the proton has been lost (likely hydrolysis to an acid fluoride or radical degradation).

Part 5: Physicochemical Profiling

For drug development, the impact of the

Comparative Lipophilicity Data[5]

| Substituent (R) | H-Bond Donor Ability | Metabolic Stability | |

| 0.56 | None | Low (Oxidation) | |

| 0.88 | None | High | |

| 0.65 | Weak | Moderate-High | |

| -0.02 | None | Low (Demethylation) | |

| 0.40 | Weak | High |

Note: The difluoromethyl ester (

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Cavallo, G., et al. (2016). The Halogen Bond.[4][5][6][7] Chemical Reviews.

-

Hu, J., et al. (2015). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Nature Communications.

-

Desiraju, G. R., & Harlow, R. L. (1989). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society.[7]

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate: A Keystone Building Block for Advanced Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate. This highly functionalized aromatic compound is a promising scaffold for the development of novel therapeutics, leveraging the unique electronic properties of the difluoromethyl group.

Core Chemical Identifiers and Properties

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is a polysubstituted benzene derivative with a unique combination of electron-withdrawing and sterically demanding groups. These features make it an attractive building block in medicinal chemistry for creating molecules with tailored pharmacological profiles.

Table 1: Chemical Identifiers for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

| Identifier | Value | Source |

| SMILES | COC(=O)C1=C(C=C(C=C1)Br)C(F)F | [1] |

| InChIKey | ASVXPCJGAHTRJE-UHFFFAOYSA-N | [1] |

Note: The provided SMILES and InChIKey are for the closely related structure Methyl 4-bromo-2-(difluoromethyl)benzoate as a definitive entry for the cyano-substituted target molecule is not available in public databases. A CAS number for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has not been assigned at the time of this publication.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for the target molecule, the following properties have been predicted based on its structure and data from analogous compounds. These values are intended for estimation purposes.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₆BrF₂NO₂ | - |

| Molecular Weight | 291.06 g/mol | - |

| XlogP | ~3.5 | Prediction based on the lipophilicity of the constituent functional groups. |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 (Oxygen and Nitrogen atoms) | - |

Strategic Importance in Medicinal Chemistry: The Role of the Difluoromethyl Group

The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluoromethyl (-CHF₂) group, in particular, offers a unique set of properties that make it a valuable bioisostere.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group significantly increase resistance to oxidative metabolism, which can lead to an extended in-vivo half-life of a drug molecule.

-

Lipophilicity and Permeability: The -CHF₂ group can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes and increase bioavailability.

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl group has a hydrogen atom that can act as a weak hydrogen bond donor. This allows it to mimic the hydrogen bonding interactions of hydroxyl (-OH) or thiol (-SH) groups, potentially improving binding to target proteins.

The strategic placement of the difluoromethyl group at the 2-position of the benzoate ring, ortho to the ester, is expected to induce specific conformational preferences that can be exploited in rational drug design to achieve high target selectivity.

Proposed Synthetic Strategy: A Multi-step Approach

While a specific, validated protocol for the synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is not publicly available, a plausible synthetic route can be designed based on established organometallic and aromatic substitution reactions. The proposed pathway leverages common starting materials and well-understood transformations.

Figure 1: Proposed synthetic workflow for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Nitration of Methyl 4-bromo-2-(difluoromethyl)benzoate

-

To a stirred solution of Methyl 4-bromo-2-(difluoromethyl)benzoate in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-bromo-2-(difluoromethyl)-5-nitrobenzoate.

Step 2: Reduction of the Nitro Group

-

To a solution of Methyl 4-bromo-2-(difluoromethyl)-5-nitrobenzoate in ethanol or acetic acid, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

Neutralize the residue with a base and extract the product, Methyl 5-amino-4-bromo-2-(difluoromethyl)benzoate, with an organic solvent.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

-

Dissolve the Methyl 5-amino-4-bromo-2-(difluoromethyl)benzoate in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Add the cold diazonium salt solution to the CuCN solution, and allow the reaction to warm to room temperature and stir for several hours. The Sandmeyer reaction is a well-established method for converting aryl amines to various functional groups via their diazonium salts.[2][3]

-

Extract the final product, Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate, with an organic solvent, and purify by column chromatography.

Analytical Characterization (Predicted)

A self-validating protocol requires rigorous analytical characterization to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate.

Table 3: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | ~8.2 | s | Aromatic proton ortho to cyano group |

| ~7.9 | s | Aromatic proton ortho to bromo group | |

| ~7.0 | t | -CHF₂ proton | |

| ~3.9 | s | -OCH₃ protons | |

| ¹³C NMR | ~164 | s | Ester carbonyl carbon |

| ~135-145 | m | Aromatic carbons attached to bromo and cyano groups | |

| ~110-120 | t | -CHF₂ carbon | |

| ~115 | s | Cyano carbon | |

| ~53 | s | -OCH₃ carbon | |

| ¹⁹F NMR | ~ -110 to -120 | d | -CHF₂ fluorine atoms |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR and CFCl₃ for ¹⁹F NMR. Coupling constants (J) are not predicted but would be expected for the -CHF₂ group.

Potential Applications in Drug Discovery and Development

The unique substitution pattern of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Benzoate derivatives are known to exhibit a variety of pharmacological activities.[4][5] The presence of bromo, cyano, and difluoromethyl groups provides multiple points for further chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

Potential therapeutic areas where this scaffold could be explored include:

-

Oncology: The cyano group is a common feature in many kinase inhibitors, and the overall structure could be elaborated to target specific oncogenic pathways.

-

Infectious Diseases: The aromatic core can be functionalized to develop novel antibacterial or antiviral agents.

-

Neuroscience: The lipophilicity imparted by the difluoromethyl and bromo groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-targeting drugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is not available, based on the safety information for structurally related compounds, the following precautions should be taken:

-

Hazard Statements (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][8]

Conclusion

Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate represents a promising and versatile building block for the advancement of medicinal chemistry and drug discovery. Its unique combination of functional groups, particularly the strategically placed difluoromethyl moiety, offers significant potential for the development of novel therapeutics with enhanced pharmacological properties. This technical guide provides a foundational understanding of its chemical characteristics, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.

References

-

Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

-

Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem.

-

Methyl 2-bromo-4-cyano-5-fluorobenzoate. Sigma-Aldrich.

-

In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. SciSpace.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum. ChemicalBook.

-

Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Oakwood Chemical.

-

Methyl 5-bromo-4-fluoro-2-methylbenzoate. ChemScene.

-

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. BLD Pharm.

-

Sandmeyer reaction. Wikipedia.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

-

Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum. ChemicalBook.

-

Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties. Wiley Online Library.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

-

Benzoates – Knowledge and References. Taylor & Francis.

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. BenchChem.

-

How to Synthesize Methyl 4-(bromomethyl)benzoate? Guidechem.

-

Solved A) From the 13C NMR spectrum of methyl benzoate. Chegg.com.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Methyl 4-bromo-2-(difluoromethyl)benzoate. PubChemLite.

-

13C NMR (100 MHz, CDCl3) methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Benzoates – Knowledge and References. Taylor & Francis.

-

Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. ChemRxiv.

-

13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate.

-

Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science.

Sources

- 1. PubChemLite - Methyl 4-bromo-2-(difluoromethyl)benzoate (C9H7BrF2O2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scispace.com [scispace.com]

- 5. Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations [tengerchemical.com]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemrxiv.org [chemrxiv.org]

The Difluoromethyl Group in Benzoate Scaffolds: A Bioisosteric Handbook

The difluoromethyl (

This technical guide details the bioisosteric utility of the difluoromethyl group specifically within benzoate ester scaffolds , a common pharmacophore in drug discovery. It addresses the physicochemical modulation of the benzoate ring, synthetic accessibility, and the structural rationale for deploying

Executive Summary: The Lipophilic Hydrogen Bond Donor

The historical view of fluorinated groups (like

In benzoate esters, replacing a ring substituent (like

-

vs. Hydroxyl (

): -

vs. Methyl (

):

Physicochemical Profiling on the Benzoate Scaffold

The benzoate ester serves as an ideal model system to quantify the electronic and physical impact of the

Hydrogen Bond Acidity & Lipophilicity

The "A-value" (Abraham’s solute hydrogen bond acidity) measures the propensity of the group to donate a hydrogen bond.[1]

| Substituent (Para-position) | H-Bond Acidity ( | Lipophilicity ( | Electronic Effect ( |

| Hydroxyl ( | 0.60 | Reference (0.0) | -0.37 (Donor) |

| Difluoromethyl ( | 0.10 – 0.15 | +0.6 to +1.0 (vs OH) | +0.32 (Withdrawer) |

| Thiol ( | 0.09 | +0.6 | +0.15 |

| Methyl ( | 0.00 | +0.5 | -0.17 |

| Trifluoromethyl ( | 0.00 | +1.2 | +0.54 |

Key Insight: The

Electronic Modulation (Hammett )

In a benzoate ester, the electronic nature of the ring substituent affects the hydrolytic stability of the ester linkage.

-

The

group is electron-withdrawing ( -

Consequence: A para-

substituent will destabilize the ester bond toward basic hydrolysis compared to a para-methyl group, but it is less destabilizing than a nitro or

Structural Logic Map

The following diagram illustrates the decision tree for selecting

Caption: Decision framework for deploying the difluoromethyl group to resolve specific ADME liabilities in benzoate scaffolds.

Synthetic Methodologies

Synthesizing difluoromethylated benzoates requires specific protocols to avoid over-fluorination or hydrolysis of the ester.

Protocol A: Deoxofluorination of Formyl Benzoates

This is the standard approach for converting an aldehyde to a difluoromethyl group.

Reagents:

-

Substrate: Methyl 4-formylbenzoate

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve Methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM (0.2 M) under

atmosphere. -

Cooling: Cool the reaction vessel to

(ice bath). Note: DAST can be explosive at high temperatures; strict temperature control is vital. -

Addition: Add DAST (2.5 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or

NMR (look for doublet around -110 ppm). -

Quenching: Critical Safety Step. Pour the reaction mixture slowly into saturated aqueous

at -

Extraction: Extract with DCM (

), wash with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Radical Difluoromethylation

Used when the aldehyde precursor is not available, installing the group directly onto pre-functionalized arenes.

Reagents:

-

Substrate: Methyl 4-iodobenzoate

-

Reagent:

(DFMS, Baran’s reagent) -

Oxidant: TBHP (tert-Butyl hydroperoxide)

Mechanism: This proceeds via a radical pathway where the

Structural Biology & Interaction Modes

Understanding how the

The "Weak Donor" Interaction

Unlike

-

Interaction Geometry: The C–H bond points directly toward the H-bond acceptor (e.g., backbone carbonyl oxygen in a protein).

-

Distance: The optimal H-bond distance is slightly longer than a traditional O–H...O bond due to the steric radius of the fluorine atoms.

-

Fluorine Contacts: The fluorine atoms themselves can engage in multipolar interactions with orthogonal amide carbonyls or hydrophobic contacts with lipophilic side chains (e.g., Leucine, Valine).

Pathway Visualization: Metabolic Stability

The following diagram contrasts the metabolic fate of a Hydroxy-benzoate vs. a Difluoromethyl-benzoate.

Caption: Metabolic blockade achieved by bioisosteric replacement of OH with CF2H in benzoate scaffolds.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zhang, H., et al. (2025).[2] "Pd-Catalyzed Fluorocarbonylation of Iodoarenes with Difluoromethyl Benzoates." Organic Letters, 27. Link

-

Fujiwara, Y., et al. (2012). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99. Link

Sources

Technical Guide: Sourcing and Synthesis of Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

The following technical guide details the sourcing, synthesis, and application context for Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate , a specialized intermediate utilized in the development of next-generation agrochemicals (specifically isoxazoline and pyrazole herbicides) and select pharmaceutical kinase inhibitors.

Executive Summary & Compound Identity